4-(3-Bromo-2-methylphenyl)-1,3-thiazol-2-amine
CAS No.:
Cat. No.: VC18240233
Molecular Formula: C10H9BrN2S
Molecular Weight: 269.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9BrN2S |
|---|---|
| Molecular Weight | 269.16 g/mol |
| IUPAC Name | 4-(3-bromo-2-methylphenyl)-1,3-thiazol-2-amine |
| Standard InChI | InChI=1S/C10H9BrN2S/c1-6-7(3-2-4-8(6)11)9-5-14-10(12)13-9/h2-5H,1H3,(H2,12,13) |
| Standard InChI Key | GMNMDPGHTFSWMD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC=C1Br)C2=CSC(=N2)N |
Introduction
Chemical Identification and Structural Properties
Molecular Characterization
4-(3-Bromo-2-methylphenyl)-1,3-thiazol-2-amine (CAS No. 886367-43-7) is a bromine-substituted aromatic thiazole amine. Its IUPAC name, 4-(3-bromo-2-methylphenyl)-1,3-thiazol-2-amine, reflects the substitution pattern: a bromine atom at the 3-position and a methyl group at the 2-position of the phenyl ring, which is attached to the 4-position of the thiazole moiety . The compound’s canonical SMILES string, , provides a precise representation of its connectivity.
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 269.16 g/mol | |
| Exact Mass | 267.967 Da | |
| PSA (Polar Surface Area) | 67.88 Ų | |
| LogP (Partition Coefficient) | 3.39 |
The relatively high LogP value suggests significant lipophilicity, which may enhance membrane permeability in biological systems .
Synthesis and Manufacturing Processes
General Synthetic Strategies
Thiazole derivatives are commonly synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-halo ketones with thioureas . For 4-(3-bromo-2-methylphenyl)-1,3-thiazol-2-amine, a plausible pathway involves:
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Formation of the Thiazole Core: Reaction of 3-bromo-2-methylacetophenone with thiourea in the presence of iodine, yielding the intermediate 4-(3-bromo-2-methylphenyl)-1,3-thiazol-2-amine .
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Functionalization: Subsequent Schiff base formation with aromatic aldehydes to generate derivatives with enhanced biological activity .
A representative reaction scheme is:
Optimization Challenges
Synthetic yields for thiazole amines vary widely (65–85%) depending on substituent electronic effects and reaction conditions . The bromine atom’s steric and electronic influence may necessitate elevated temperatures or prolonged reaction times to achieve acceptable conversions. Purification often involves column chromatography with eluents such as ethyl acetate/hexane mixtures .
Research Applications in Drug Discovery
Lead Compound Optimization
The compound’s modular structure allows for systematic derivatization:
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Position 2: The amine group can form Schiff bases with aldehydes, introducing pharmacophores like methoxy or hydroxyl groups .
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Position 4: The bromine atom permits cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl-aryl bond formation.
Computational ADME Profiling
In silico predictions for similar thiazoles indicate:
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